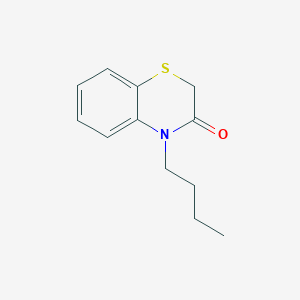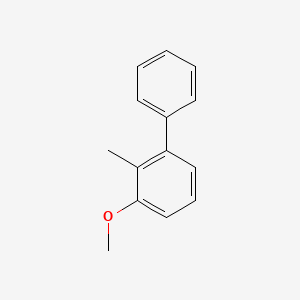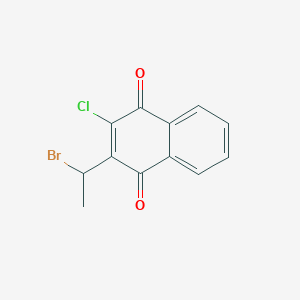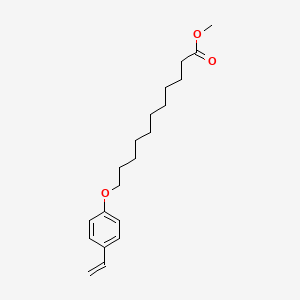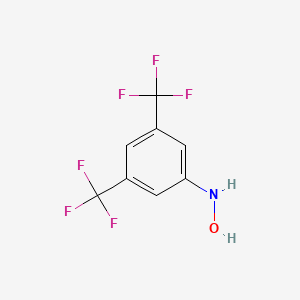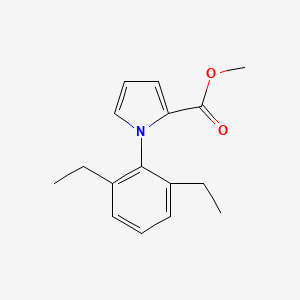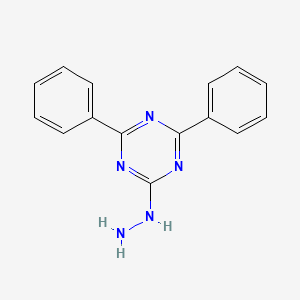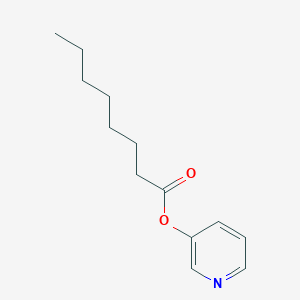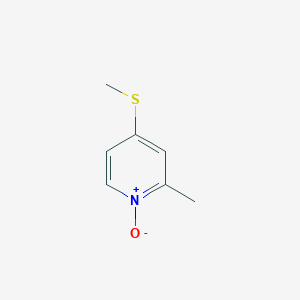
Dimethyl (3-methylbut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (3-methylbut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate is an organic compound with a complex structure that includes both alkyne and alkene functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3-methylbut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate typically involves the reaction of dimethyl propanedioate with 3-methylbut-2-en-1-yl and prop-1-yn-1-yl groups under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (3-methylbut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, will vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions can include a range of derivatives with modified functional groups, which can be further utilized in various chemical syntheses and applications.
Wissenschaftliche Forschungsanwendungen
Dimethyl (3-methylbut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylbut-2-en-1-yl pivalate: Shares a similar structural motif but differs in functional groups and reactivity.
Propargyl compounds: Contain the propargyl group and exhibit similar reactivity in certain chemical reactions.
Succinic acid derivatives: Have similar ester functional groups but differ in the overall structure and properties.
Uniqueness
Dimethyl (3-methylbut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate is unique due to its combination of alkyne and alkene groups, which provide distinct reactivity and potential for diverse applications. This uniqueness makes it a valuable compound in both research and industrial contexts.
Eigenschaften
| 107473-14-3 | |
Molekularformel |
C13H18O4 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
dimethyl 2-(3-methylbut-2-enyl)-2-prop-1-ynylpropanedioate |
InChI |
InChI=1S/C13H18O4/c1-6-8-13(11(14)16-4,12(15)17-5)9-7-10(2)3/h7H,9H2,1-5H3 |
InChI-Schlüssel |
VKKFQVDBQDICDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC(CC=C(C)C)(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


